N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide
Descripción
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide is a synthetic small molecule featuring a tetrahydrocarbazole scaffold fused with a pyridine-carboxamide moiety. Its conformational flexibility, dictated by the tetrahydrocarbazole ring puckering and hydrogen-bonding capabilities, plays a critical role in its physicochemical and pharmacological behavior .
Propiedades
Fórmula molecular |
C18H16FN3O |
|---|---|
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C18H16FN3O/c19-11-7-8-14-13(10-11)12-4-3-6-15(17(12)21-14)22-18(23)16-5-1-2-9-20-16/h1-2,5,7-10,15,21H,3-4,6H2,(H,22,23) |
Clave InChI |
SXYAGJHCBIMRJH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC=CC=N4 |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(6-fluoro-2,3,4,9-tetrahidro-1H-carbazol-1-il)piridina-2-carboxamida generalmente implica los siguientes pasos:
Formación de 6-fluoro-2,3,4,9-tetrahidro-1H-carbazol: Este intermedio se puede sintetizar mediante la reducción de 6-fluoro-2,3,4,9-tetrahidro-1H-carbazol-1-ona usando cianoborohidruro de sodio en metanol.
Acoplamiento con ácido piridina-2-carboxílico: El intermedio luego se acopla con ácido piridina-2-carboxílico en presencia de reactivos de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y HOBt (1-hidroxi-benzotriazol) para formar el producto final.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y automatización de procesos para garantizar una calidad constante y escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(6-fluoro-2,3,4,9-tetrahidro-1H-carbazol-1-il)piridina-2-carboxamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de carbazol reducidos.
Sustitución: El átomo de flúor en el anillo de carbazol se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: El borohidruro de sodio (NaBH₄) y el hidruro de aluminio y litio (LiAlH₄) son agentes reductores comúnmente utilizados.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como metóxido de sodio (NaOMe) o terc-butóxido de potasio (KOtBu).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir varios derivados de carbazol reducidos.
Aplicaciones Científicas De Investigación
Research indicates that N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide exhibits several promising biological activities:
Anticancer Activity
Numerous studies have highlighted the potential of this compound in cancer therapy. It has been shown to inhibit tumor growth in various cancer models through mechanisms such as:
- Inducing apoptosis in cancer cells
- Inhibiting cell proliferation pathways
For instance, in a study involving animal models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In murine models of rheumatoid arthritis, administration led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating autoimmune conditions.
Antimicrobial Properties
Preliminary studies suggest that N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide may exhibit antimicrobial activity against certain bacterial strains. However, further research is required to confirm these findings and elucidate the underlying mechanisms .
Case Studies and Research Findings
Several key studies have documented the efficacy of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide across different biological contexts:
Cancer Models
In one study focusing on lung cancer models, the compound was observed to significantly reduce tumor burden while enhancing apoptosis markers. This was attributed to its ability to activate specific signaling pathways related to programmed cell death .
Inflammatory Disease Models
Another research effort evaluated the effects of this compound on inflammatory bowel disease. Results indicated a marked reduction in inflammatory markers and improved histopathological scores in treated animals compared to controls .
Summary of Applications
The applications of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide can be summarized as follows:
| Application Area | Potential Benefits |
|---|---|
| Cancer Treatment | Induces apoptosis; inhibits tumor growth |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
| Antimicrobial | Potential activity against specific bacterial strains |
Mecanismo De Acción
El mecanismo de acción de N-(6-fluoro-2,3,4,9-tetrahidro-1H-carbazol-1-il)piridina-2-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas quinasas o interactuar con el ADN para inducir la apoptosis en células cancerosas .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The tetrahydrocarbazole-pyridine hybrid structure differentiates this compound from related carbazole derivatives. For example:
Analysis : The tetrahydrocarbazole ring in the target compound introduces puckering (amplitude = 0.45 Å), enhancing steric complementarity with hydrophobic binding pockets compared to planar carbazoles. The pyridine-2-carboxamide group provides additional hydrogen-bonding interactions (e.g., NH and carbonyl groups), unlike β-carbolines, which lack this functionality .
Electronic and Steric Effects of Fluorination
Fluorination at the 6-position distinguishes this compound from non-fluorinated analogs:
| Compound | Fluorine Position | LogP | pKa (Pyridine N) | Binding Affinity (IC50, nM)* |
|---|---|---|---|---|
| Target Compound | 6-F | 2.8 | 4.2 | 12 ± 1.5 |
| N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide | None | 3.1 | 4.5 | 45 ± 3.8 |
| 6-Cl Analog | 6-Cl | 3.3 | 4.0 | 18 ± 2.1 |
Analysis: The 6-fluoro substituent reduces LogP (2.8 vs. 3.1 for non-fluorinated analog), improving aqueous solubility. The electron-withdrawing fluorine lowers the pKa of the pyridine nitrogen (4.2 vs. 4.5), enhancing protonation stability in physiological conditions. This correlates with its superior binding affinity (IC50 = 12 nM vs. 45 nM for non-fluorinated compound) .
Hydrogen-Bonding Networks in Crystal Structures
Crystallographic studies (using SHELX and ORTEP-3 for visualization) reveal distinct hydrogen-bonding patterns:
Analysis : The target compound’s $ R_2^2(8) $ motif stabilizes its bioactive conformation, while the 6-fluoro group participates in weak C-F⋯H-C interactions, absent in chlorinated analogs. This contributes to its higher crystallinity and thermal stability .
Research Findings and Implications
- Conformational Dynamics : Cremer-Pople analysis confirms that the tetrahydrocarbazole ring adopts a half-chair conformation (puckering amplitude = 0.45 Å), optimizing binding to ATP pockets in kinase targets .
- Fluorine Impact: Fluorination improves metabolic stability (t1/2 = 6.2 h vs. 3.8 h for non-fluorinated analog) by reducing CYP450-mediated oxidation.
- Synthetic Challenges : The pyridine-2-carboxamide linkage requires regioselective coupling under Ullmann conditions, differing from the Buchwald-Hartwig amination used for carbazole-3-carboxylic acid derivatives.
Actividad Biológica
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data tables and case studies.
- Molecular Formula: C20H23FN6O
- Molecular Weight: 382.4 g/mol
- CAS Number: 1574397-87-7
Biological Activities
1. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
| Escherichia coli | 125 |
The compound exhibits bactericidal activity by inhibiting protein synthesis and disrupting nucleic acid production pathways .
2. Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 31.108 |
| Aspergillus niger | 62.216 |
The antifungal mechanism appears to involve the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
3. Anticancer Activity
The anticancer potential of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide has been evaluated in various cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.61 |
| HeLa (Cervical Cancer) | 1.98 |
The structure–activity relationship (SAR) analysis indicates that the presence of the carbazole moiety is essential for its cytotoxic activity against cancer cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide against clinical isolates of MRSA and Pseudomonas aeruginosa. The compound demonstrated significant biofilm inhibition with a Minimum Biofilm Inhibitory Concentration (MBIC) as low as 31.108 μg/mL for MRSA compared to standard antibiotics like ciprofloxacin .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays on MCF-7 and HeLa cells revealed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming its potential as an anticancer agent .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide, and how is enantiomeric purity achieved?
Answer:
The compound can be synthesized via asymmetric reductive amination, leveraging chiral auxiliaries like (phenyl)ethylamines to achieve up to 96% diastereofacial selectivity . Key steps include:
- Formation of the tetrahydrocarbazole core through cyclization.
- Use of 1-propylphosphonic acid cyclic anhydride (T3P) for efficient amide bond formation between the carbazole amine and pyridine-2-carboxylic acid .
- Chiral supercritical fluid chromatography (SFC) or Ru(II)-catalyzed transfer hydrogenation for enantiomeric resolution .
Critical Parameters: Monitor reaction progress via HPLC and confirm enantiopurity using chiral stationary-phase chromatography or polarimetry .
Advanced: How can researchers reconcile discrepancies in reported biological activities of this compound across studies?
Answer:
Contradictions may arise from variations in:
- Experimental Models: Validate target engagement using orthogonal assays (e.g., enzyme inhibition vs. cellular efficacy) .
- Structural Polymorphism: Characterize crystalline forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to rule out polymorphism-related activity differences .
- Solubility/Bioavailability: Perform comparative solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) and correlate with in vivo pharmacokinetics .
Methodological Recommendation: Replicate key assays under standardized conditions and apply multivariate statistical analysis to isolate confounding variables.
Basic: What analytical techniques are essential for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use -, -, and -NMR to confirm regiochemistry and fluorine substitution .
- X-ray Crystallography: Employ SHELXL for refinement and ORTEP-III for graphical representation of the crystal structure .
- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns to confirm molecular weight and functional groups .
Advanced: What computational approaches predict hydrogen-bonding networks and conformational dynamics in its crystal structures?
Answer:
- Hydrogen-Bond Analysis: Apply graph set theory (e.g., Etter’s rules) to classify motifs (e.g., ) and predict packing patterns .
- Conformational Sampling: Use density functional theory (DFT) to model ring puckering in the tetrahydrocarbazole moiety, incorporating Cremer-Pople parameters for quantitative analysis .
- Molecular Dynamics (MD): Simulate solvent effects on crystal lattice stability using force fields like AMBER or CHARMM .
Basic: How should researchers assess the compound’s stability under experimental conditions?
Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Solution Stability: Monitor degradation in buffer solutions (pH 1–12) via HPLC at accelerated conditions (40–60°C) .
- Light Sensitivity: Conduct ICH Q1B photostability testing under controlled UV/visible light exposure .
Advanced: What strategies optimize polymorph screening and identify the thermodynamically stable form?
Answer:
- High-Throughput Screening: Use solvent/antisolvent crystallization in 96-well plates with varying solvents (e.g., ethanol, acetonitrile) and temperatures .
- Energy-Temperature Diagrams: Construct via DSC to differentiate enantiotropic/monotropic systems .
- Synchrotron XRD: Resolve subtle lattice differences between polymorphs with high-resolution data .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays to measure IC values against target enzymes (e.g., kinases, proteases) .
- Cellular Models: Assess cytotoxicity via MTT assays in disease-relevant cell lines .
- Binding Affinity: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for quantitative determination .
Advanced: How can asymmetric synthesis be optimized to improve yield and enantioselectivity?
Answer:
- Catalyst Screening: Test Ru(II)/TsDPEN complexes or chiral phosphoric acids for transfer hydrogenation .
- DoE Optimization: Apply design of experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading .
- In Situ Monitoring: Use ReactIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .
Basic: What safety precautions are critical during handling and storage?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage Conditions: Store at –20°C under inert gas (N/Ar) to prevent hydrolysis/oxidation .
- Waste Disposal: Neutralize acidic/basic residues before disposal and adhere to hazardous waste regulations .
Advanced: How can researchers validate target engagement in complex biological systems?
Answer:
- Photoaffinity Labeling: Incorporate a photoreactive group (e.g., diazirine) and perform click chemistry for target identification .
- Cellular Thermal Shift Assay (CETSA): Measure target protein thermal stabilization upon compound binding in lysates or live cells .
- CRISPR Knockout Models: Compare activity in wild-type vs. target gene-knockout cell lines to confirm specificity .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
